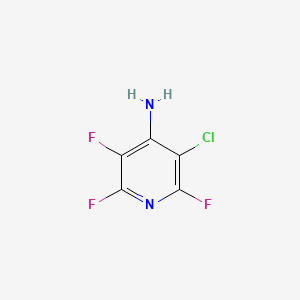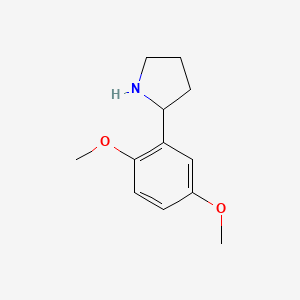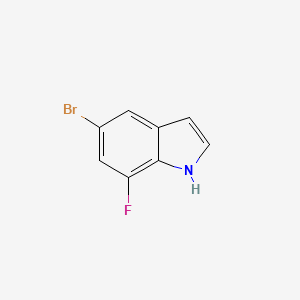
5-溴-7-氟-1H-吲哚
描述
5-bromo-7-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-7-fluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-7-fluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-7-fluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
5-溴-7-氟吲哚衍生物已被研究用作抗病毒剂的潜力。 例如,某些衍生物已显示出对甲型流感和其他病毒的抑制活性 。引入溴和氟基团可以增强化合物与病毒成分相互作用的能力,从而可能导致开发新的抗病毒药物。
抗HIV特性
吲哚衍生物,包括那些具有溴和氟取代的衍生物,已被研究用于其抗HIV特性。 分子对接研究表明,这些化合物可以干扰HIV-1的复制周期,为开发新型抗HIV药物提供了有希望的途径 。
抗菌作用
已知吲哚核具有抗菌特性,卤代衍生物如5-溴-7-氟吲哚可以潜在地增强这些作用。 对这些化合物的研究可能导致治疗细菌感染的新方法,特别是在抗生素耐药性不断上升的情况下 。
抗炎和镇痛应用
吲哚衍生物已被评估用于其抗炎和镇痛活性。 添加溴和氟基团可以改变这些化合物的药理学特性,使它们适合治疗与炎症和疼痛相关的疾病 。
抗肿瘤活性
吲哚的结构存在于许多具有已知抗肿瘤活性的天然和合成化合物中。 取代的吲哚,例如5-溴-7-氟吲哚,正在探索其抑制癌细胞生长的潜力,并且可能是开发新的抗癌药物的关键 。
酶抑制
吲哚衍生物已被研究用作各种酶的抑制剂,这对于治疗糖尿病等疾病至关重要。 例如,它们已被评估为醛糖还原酶的抑制剂,醛糖还原酶是一种与糖尿病并发症有关的酶 。
安全和危害
5-Bromo-7-fluoro-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
生化分析
Biochemical Properties
5-Bromo-7-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways. This inhibition can affect cellular processes such as proliferation and apoptosis. Additionally, 5-bromo-7-fluoro-1H-indole may interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .
Cellular Effects
The effects of 5-bromo-7-fluoro-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-7-fluoro-1H-indole has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 5-bromo-7-fluoro-1H-indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 5-bromo-7-fluoro-1H-indole can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-fluoro-1H-indole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-bromo-7-fluoro-1H-indole remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-bromo-7-fluoro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
5-Bromo-7-fluoro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5-bromo-7-fluoro-1H-indole may affect metabolic flux and metabolite levels, altering cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-bromo-7-fluoro-1H-indole is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and localization. For example, it may be transported across cell membranes by solute carrier transporters or bind to intracellular proteins that direct its distribution. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-bromo-7-fluoro-1H-indole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
5-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRRWOVYVGRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393416 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-73-0 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883500-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
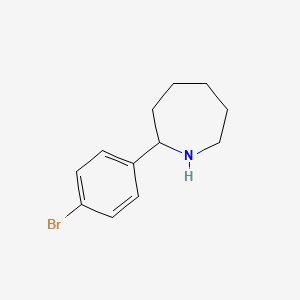
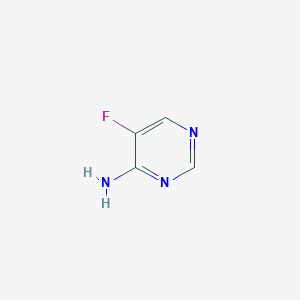

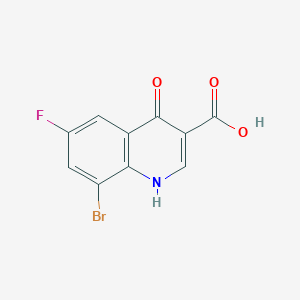
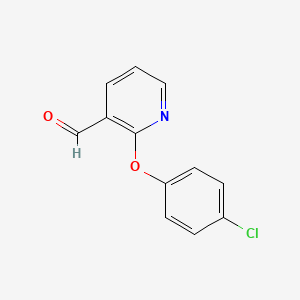

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)
